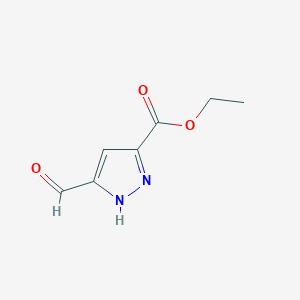

Ethyl 5-formyl-1H-pyrazole-3-carboxylate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 5-formyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)6-3-5(4-10)8-9-6/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURUTRWXAPRQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393480 | |

| Record name | Ethyl 5-formyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93290-12-1 | |

| Record name | Ethyl 5-formyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-formylpyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 5 Formyl 1h Pyrazole 3 Carboxylate and Its Derivatives

Strategies for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is the cornerstone of synthesizing ethyl 5-formyl-1H-pyrazole-3-carboxylate and related compounds. Key strategies include cyclocondensation reactions, 1,3-dipolar cycloadditions, and transition metal-catalyzed syntheses.

Cyclocondensation Reactions

Cyclocondensation reactions are a classical and widely employed method for pyrazole synthesis. beilstein-journals.org These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. beilstein-journals.org

A primary route to pyrazole-3-carboxylates involves the reaction of β-diketoesters with hydrazine derivatives. For instance, a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates were synthesized by first reacting diethyl oxalate (B1200264) with various acetophenone (B1666503) derivatives in the presence of sodium ethoxide to form substituted ethyl-2,4-dioxo-4-phenylbutanoate intermediates. nih.gov Subsequent treatment of these diketoesters with hydrazine hydrate (B1144303) in glacial acetic acid yields the desired pyrazole products. nih.gov This method is a versatile approach to a range of substituted pyrazole-3-carboxylates.

In a similar vein, the reaction of ethyl 2,4-dioxovalerate with phenylhydrazine (B124118) in anhydrous ethanol (B145695) has been used to produce ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. chemicalbook.com The initial reaction is carried out at a low temperature (below 5°C), followed by stirring for several hours to ensure the completion of the cyclocondensation. chemicalbook.com

The following table summarizes the synthesis of pyrazole derivatives from diketoesters and hydrazines:

| Reactant 1 | Reactant 2 | Product | Reference |

| Substituted ethyl-2,4-dioxo-4-phenylbutanoates | Hydrazine hydrate | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | nih.gov |

| Ethyl 2,4-dioxovalerate | Phenylhydrazine | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | chemicalbook.com |

| Diketoesters | Phenylhydrazine | Pyrazole esters | encyclopedia.pub |

"One-pot" synthetic methodologies have gained traction due to their efficiency and operational simplicity. These approaches often involve the in situ generation of key intermediates. For example, 1,3-dicarbonyl compounds can be generated in situ from enolates and carboxylic acid chlorides, which are then reacted with hydrazines in a consecutive multicomponent reaction to form pyrazoles. nih.gov This strategy avoids the need to isolate the often-unstable diketone intermediates. beilstein-journals.org

Gu and coworkers developed a one-pot synthesis for 1-(thiazol-2-yl)pyrazole-3-carboxylates. beilstein-journals.org This method adapts the Claisen condensation of diethyl oxalate and alkylphenones, followed by cyclocondensation with hydrazines, into a single operational sequence, overcoming the previous limitation of requiring solvent exchange. beilstein-journals.org Another approach involves the SmCl₃-catalyzed acylation of β-ketoesters to form 1,3-diketones, which then undergo cyclization with hydrazine to produce 3,4,5-substituted pyrazoles. beilstein-journals.org

A rapid and efficient "one-pot" synthesis of pyrazoles from (hetero)arenes and carboxylic acids has also been developed. rsc.org This method proceeds through the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine. rsc.org

The table below outlines various "one-pot" synthetic strategies for pyrazoles:

| Starting Materials | Key Intermediate | Product | Reference |

| Enolates, Carboxylic acid chlorides, Hydrazines | In situ generated 1,3-diketones | Pyrazoles | nih.gov |

| Diethyl oxalate, Alkylphenones, Hydrazines | Lithium enolate salt | 1-(Thiazol-2-yl)pyrazole-3-carboxylates | beilstein-journals.org |

| β-Ketoesters, Hydrazine | In situ generated 1,3-diketones (SmCl₃ catalyzed) | 3,4,5-Substituted pyrazoles | beilstein-journals.org |

| (Hetero)arenes, Carboxylic acids, Hydrazine | Ketones and 1,3-diketones | Pyrazoles | rsc.org |

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a powerful and atom-economical strategy for constructing the pyrazole ring. nih.govchim.it This method allows for the regioselective synthesis of variously substituted pyrazoles.

A convenient one-pot procedure has been developed for the preparation of 3,5-disubstituted pyrazoles through the 1,3-dipolar cycloaddition of diazo compounds, generated in situ from aldehydes, with terminal alkynes. acs.org This approach circumvents the need to handle potentially hazardous diazo compounds directly. acs.org The use of N-vinylimidazole as an acetylene (B1199291) equivalent has also been explored for the synthesis of 1H-3-substituted pyrazoles. acs.org

Furthermore, the intramolecular 1,3-dipolar cycloaddition of alkyne-tethered N-tosylhydrazones provides a transition-metal-free route to fused polycyclic pyrazoles in high yields. acs.org This reaction proceeds under mild conditions and often yields products pure enough to not require column chromatography. acs.org

The following table summarizes different 1,3-dipolar cycloaddition approaches to pyrazole synthesis:

| Dipole (or precursor) | Dipolarophile | Product | Reference |

| In situ generated diazo compounds (from aldehydes) | Terminal alkynes | 3,5-Disubstituted pyrazoles | acs.org |

| In situ generated diazo compounds (from aldehydes) | N-vinylimidazole | 1H-3-Substituted pyrazoles | acs.org |

| Alkyne-tethered N-tosylhydrazones | (intramolecular) | Fused polycyclic pyrazoles | acs.org |

| α-Diazo-β-ketophosphonates/sulfones/esters | Electron-deficient alkenes | Functionalized pyrazoles | nih.gov |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a versatile tool for the synthesis of complex heterocyclic structures, including pyrazoles. These methods often exhibit high efficiency and selectivity.

Rhodium catalysts have been effectively employed in the synthesis of pyrazoles. One notable method involves the rhodium-catalyzed addition-cyclization of hydrazines with alkynes, which yields highly substituted pyrazoles under mild conditions. organic-chemistry.orgacs.orgacs.org This cascade reaction proceeds through an unexpected C-N bond cleavage followed by intramolecular dehydration cyclization. organic-chemistry.orgacs.org The use of [Cp*RhCl₂]₂ as a catalyst with NaOAc as an additive in acetonitrile (B52724) at 60°C has been shown to be effective. organic-chemistry.orgacs.org

Another rhodium(III)-catalyzed approach involves the direct C-H activation of 2-aryl-3H-indoles and their reaction with diazopyrazolones to synthesize 4-heteroaryl pyrazoles. rsc.orgrsc.org This redox-neutral strategy demonstrates good functional group tolerance and proceeds with moderate yields under mild conditions. rsc.orgrsc.org

The table below details rhodium-catalyzed pyrazole syntheses:

| Reactants | Catalyst System | Product | Reference |

| Hydrazines, Alkynes | [Cp*RhCl₂]₂ / NaOAc | Highly substituted pyrazoles | organic-chemistry.orgacs.org |

| 2-Aryl-3H-indoles, Diazopyrazolones | Rhodium(III) | 4-Heteroaryl pyrazoles | rsc.orgrsc.org |

Copper-Catalyzed Oxidative Cyclization

A significant advancement in pyrazole synthesis involves the use of copper-catalyzed oxidative cyclization reactions. These methods often utilize molecular oxygen from the air as a green and efficient oxidant. rsc.orgorganic-chemistry.org One prominent strategy is the aerobic oxidative cyclization of β,γ-unsaturated hydrazones. organic-chemistry.orgacs.org This reaction is initiated by the formation of a hydrazonyl radical, which then undergoes cyclization. organic-chemistry.org

Research has demonstrated that copper(II) acetate (B1210297), Cu(OAc)₂, is an effective catalyst for this transformation. rsc.org The choice of solvent plays a crucial role in determining the reaction's outcome. For instance, using ethanol as a solvent can lead to the formation of trisubstituted pyrazoles with a ketone group at the C-5 position. rsc.org Conversely, conducting the reaction in a more acidic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can yield disubstituted pyrazoles. rsc.org This solvent-dependent product switching highlights the versatility of copper-catalyzed methods in accessing different pyrazole derivatives. rsc.org The process is valued for its operational simplicity, broad substrate scope, and mild, selective reaction conditions. acs.org

Table 1: Solvent Effect in Copper-Catalyzed Oxidative Cyclization of β,γ-Unsaturated Hydrazones rsc.org

| Catalyst | Solvent | Major Product Type |

|---|---|---|

| Cu(OAc)₂ | Ethanol | Trisubstituted 5-keto-pyrazoles |

Regioselective Synthesis Approaches

Regioselectivity is a critical challenge in the synthesis of substituted pyrazoles, particularly when using asymmetrical precursors like 1,3-dicarbonyl compounds and substituted hydrazines. scholaris.ca The reaction can yield two different regioisomers, and controlling which one is formed is essential for targeted synthesis.

One effective methodology for achieving regiocontrol involves using trichloromethyl enones as starting materials. acs.org The selectivity of the cyclocondensation reaction with hydrazines is dictated by the nature of the hydrazine used. When arylhydrazine hydrochlorides are employed in methanol (B129727), the reaction preferentially yields the 1,3-regioisomer. acs.org In contrast, using the corresponding free arylhydrazine base leads exclusively to the formation of the 1,5-regioisomer. acs.org This approach allows for the controlled synthesis of either methyl 1,5-diaryl-1H-pyrazole-3-carboxylates or methyl 1,3-diaryl-1H-pyrazole-5-carboxylates. acs.org

Another strategy involves a one-pot, three-component procedure that includes the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. This method is noted for its tolerance of various functional groups and sterically hindered substrates, affording 3,5-disubstituted 1H-pyrazoles in good yields. organic-chemistry.org Additionally, the cyclization of hydrazone dianions with diethyl oxalate has been reported as a regioselective one-pot synthesis for pyrazole-5-carboxylates. researchgate.net

Introduction of Formyl and Carboxylate Functionalities

The introduction of aldehyde (formyl) and ester (carboxylate) groups onto the pyrazole ring is key to synthesizing the target compound. These functional groups serve as important handles for further chemical modifications.

Vilsmeier-Haack Formylation of Pyrazole Esters

The Vilsmeier-Haack reaction is a widely used and efficient method for introducing a formyl group onto electron-rich aromatic rings, including pyrazoles. researchgate.netrsc.org The reaction typically uses a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). rsc.orgarkat-usa.org

This method has been successfully applied to pyrazole esters to synthesize formyl-pyrazole carboxylates. For example, substituted phenyl hydrazones can be treated with the Vilsmeier reagent to produce ethyl 4-formyl-1-substituted-phenyl-1H-pyrazole-3-carbaldehydes in excellent yields. rsc.org The reaction often proceeds by stirring the components in the cold and then at room temperature for several hours. rsc.org Studies on the formylation of 1,3-disubstituted 5-chloro-1H-pyrazoles found that optimal conditions involved using an excess of both DMF and POCl₃ at elevated temperatures (e.g., 120°C) to achieve moderate to good yields of the corresponding 4-carbaldehydes. arkat-usa.org It is important to note that N-unsubstituted pyrazoles may fail to undergo formylation under these conditions, necessitating protection of the ring nitrogen. researchgate.net

Conjugated Formation of Aldehyde and Ester Groups

Synthesizing pyrazoles that contain both an aldehyde and an ester group can be achieved through multi-step sequences. A common route involves first creating a pyrazole ester and then introducing the formyl group via a reaction like the Vilsmeier-Haack formylation. rsc.org

Alternatively, a domino sequence involving a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation offers a modern approach. acs.org This method uses α,β-unsaturated aldehydes as synthetic equivalents of alkynes, where the aldehyde group acts as a photoremovable directing group. This allows for the regioselective synthesis of pyrazoles, which can then be further functionalized. acs.org The reaction of α,β-unsaturated aldehydes and ketones with hydrazine derivatives is one of the most established methods for creating the pyrazoline framework, which can then be oxidized to the aromatic pyrazole. researchgate.net For instance, diethyl oxalate can react with acetophenone derivatives to form dioxo-ester intermediates, which upon cyclization with hydrazine hydrate, yield ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives. nih.gov

Synthesis of Substituted this compound Derivatives

Derivatives of the title compound are often synthesized to explore their chemical and biological properties. This typically involves modifying the substituents on the pyrazole ring.

Modifications on the Pyrazole Ring

Modifications to the pyrazole ring can be achieved through various synthetic pathways, often starting with a pre-functionalized pyrazole core. One common approach is the condensation of variously substituted 1,3-dicarbonyl compounds with hydrazines. For example, a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates were synthesized by reacting substituted ethyl-2,4-dioxo-4-phenylbutanoate intermediates with hydrazine hydrate in glacial acetic acid. nih.gov This allows for the introduction of a wide range of substituents at the 5-position of the pyrazole ring.

Table 2: Examples of Synthesized Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives nih.gov

| Substituent at C5 | Resulting Compound |

|---|---|

| 3,4-dimethoxyphenyl | Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate |

Another powerful technique for modifying the pyrazole ring is through palladium-catalyzed cross-coupling reactions. arkat-usa.org To achieve this, a halogen, such as iodine, is first introduced onto the pyrazole ring. For instance, 3-iodo-1H-pyrazole derivatives can be synthesized and subsequently used in reactions like the Sonogashira cross-coupling with terminal alkynes. arkat-usa.org This requires protection of the pyrazole N-H group, often with an N-ethoxyethyl (EtOEt) or N-Boc group, to prevent interference with the transition metal catalyst. arkat-usa.org This strategy enables the introduction of various substituents at specific positions on the pyrazole core, providing access to a diverse library of derivatives.

Derivatization of the Formyl Group

The aldehyde functionality at the C5 position of the pyrazole ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse structural motifs. Common reactions include condensation reactions, which lead to the formation of new carbon-carbon double bonds.

The Knoevenagel condensation is a widely employed method for the derivatization of formylpyrazoles. mdpi.comencyclopedia.pub This reaction involves the condensation of the pyrazole aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, typically in the presence of a basic catalyst. researchgate.netsciensage.infosciensage.infoorientjchem.org These reactions are fundamental in constructing C-C double bonds and are utilized in the synthesis of various fine chemicals and pharmaceutical intermediates. sciensage.infosciensage.info

For instance, the reaction of a pyrazole aldehyde with malononitrile can be efficiently catalyzed by ammonium (B1175870) carbonate in an aqueous ethanol mixture, providing a green and expeditious route to the corresponding vinylidene pyrazole derivatives. sciensage.info The versatility of the formyl group also allows for its participation in other important C-C bond-forming reactions, such as the Wittig reaction, to yield styrylpyrazoles. nih.gov

Table 1: Examples of Derivatization of the Formyl Group in Pyrazole Aldehydes

| Starting Material (Analogue) | Reagent | Catalyst/Conditions | Product (Analogue) | Reference |

| Pyrazole-4-carbaldehyde | Malononitrile | Ammonium Carbonate / Water-Ethanol, Reflux | 2-(Pyrazol-4-ylmethylene)malononitrile | sciensage.info |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | Active Methylene Compounds | Basic catalyst | Arylidene derivatives | mdpi.comencyclopedia.pub |

| 4-Formylpyrazole | Benzyltriphenylphosphonium bromide | - | (E)- and (Z)-4-Styrylpyrazoles | nih.gov |

Note: The reactions presented are for analogous pyrazole aldehydes and are representative of the reactivity of the formyl group.

Derivatization of the Ester Group

The ethyl carboxylate group at the C3 position of the pyrazole ring offers another handle for synthetic modification, primarily through hydrolysis and subsequent amidation reactions.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common transformation, typically achieved under basic conditions. For example, treatment of ethyl pyrazole-3-carboxylates with sodium hydroxide (B78521) in ethanol, followed by acidification, yields the pyrazole-3-carboxylic acid. researchgate.net This carboxylic acid derivative is a crucial intermediate for the synthesis of various biologically active compounds.

The resulting carboxylic acid can then be converted into a more reactive species, such as an acid chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. nih.gov This activated intermediate readily reacts with a variety of amines to form the corresponding amide derivatives. nih.gov The synthesis of amides from heterocyclic esters is a cornerstone of medicinal chemistry, as the amide bond is a key feature in many pharmaceutical agents. researchgate.net Recent advancements have also explored direct amidation methods from esters, sometimes employing catalytic systems to avoid harsh reaction conditions. mdpi.comnih.gov

Table 2: Examples of Derivatization of the Ester Group in Ethyl Pyrazole-3-carboxylates

| Starting Material (Analogue) | Reagent(s) | Conditions | Product (Analogue) | Reference |

| Ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylate | 1. NaOH, EtOH, H₂O2. HCl | Alkaline hydrolysis | 1,4,5-Triaryl-1H-pyrazole-3-carboxylic acid | rsc.org |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | 1. Thionyl chloride2. 5-Amino-1,3,4-thiadiazole-2-sulfonamide | - | Pyrazole-3-carboxamide derivative | nih.govacs.org |

| Ethyl 5-acetyl-1H-pyrazole-3-carboxylate | NaOH, EtOH, H₂O | Alkaline hydrolysis | 5-Acetyl-1H-pyrazole-3-carboxylic acid | researchgate.net |

Note: The reactions presented are for analogous ethyl pyrazole-3-carboxylates and are representative of the reactivity of the ester group.

Chemical Reactivity and Derivatization Pathways

Reactions Involving the Formyl Group

The formyl group is the primary site for a multitude of chemical transformations, making it a cornerstone for generating molecular diversity from the parent compound. Its electrophilic carbon is susceptible to attack by a wide array of nucleophiles, and it can participate in various condensation, oxidation, reduction, and multicomponent reactions.

Reactions with Nitrogen-Containing Nucleophiles

The aldehyde function readily undergoes condensation reactions with primary amines to form Schiff bases or imines. This reaction is a fundamental transformation for introducing new substituents and building more complex molecular architectures.

In a typical procedure, the pyrazole (B372694) aldehyde is reacted with various aromatic amines in a suitable solvent. For instance, the condensation of pyrazole aldehydes with amines like p-methylaniline or p-chloroaniline proceeds smoothly to yield the corresponding pyrazole-based Schiff bases. psu.edu These reactions confirm the high reactivity of the formyl group toward nitrogen nucleophiles. psu.edu

Table 1: Synthesis of Pyrazole-Based Schiff Bases

| Reactant 1 | Reactant 2 (Aromatic Amine) | Product | Reaction Conditions |

| Pyrazole-4-carbaldehyde | p-methylaniline | 4-(((4-methylphenyl)imino)methyl) derivative | Methylene (B1212753) chloride, triethylamine, reflux psu.edu |

| Pyrazole-4-carbaldehyde | m-methylaniline | 4-(((3-methylphenyl)imino)methyl) derivative | Methylene chloride, triethylamine, reflux psu.edu |

| Pyrazole-4-carbaldehyde | p-chloroaniline | 4-(((4-chlorophenyl)imino)methyl) derivative | Methylene chloride, triethylamine, reflux psu.edu |

| Pyrazole-4-carbaldehyde | m-chloroaniline | 4-(((3-chlorophenyl)imino)methyl) derivative | Methylene chloride, triethylamine, reflux psu.edu |

| Pyrazole-4-carbaldehyde | p-bromoaniline | 4-(((4-bromophenyl)imino)methyl) derivative | Methylene chloride, triethylamine, reflux psu.edu |

| Pyrazole-4-carbaldehyde | m-nitroaniline | 4-(((3-nitrophenyl)imino)methyl) derivative | Methylene chloride, triethylamine, reflux psu.edu |

| Pyrazole-4-carbaldehyde | α-naphthylamine | 4-((naphthalen-1-ylimino)methyl) derivative | Methylene chloride, triethylamine, reflux psu.edu |

| Pyrazole-4-carbaldehyde | β-naphthylamine | 4-((naphthalen-2-ylimino)methyl) derivative | Methylene chloride, triethylamine, reflux psu.edu |

Alkenylation Reactions

The formyl group is a suitable substrate for various alkenylation reactions, which convert the carbon-oxygen double bond of the aldehyde into a carbon-carbon double bond. Key examples include the Knoevenagel condensation and the Wittig reaction.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, catalyzed by a weak base. thermofisher.comnumberanalytics.com This reaction is highly efficient for creating α,β-unsaturated products. For example, the reaction of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate with malonic acid leads to the formation of (2E)-3-(3-ethoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)propenoic acid. researchgate.net These types of condensations are often facilitated by catalysts and can be performed in various solvents, including environmentally benign ionic liquids. psu.edu

The Wittig reaction provides another powerful method for alkene synthesis by reacting the aldehyde with a phosphorus ylide (Wittig reagent). bldpharm.comgoogle.com This reaction is particularly valuable because it forms the double bond at a specific location. google.com The nature of the ylide determines the stereochemistry of the resulting alkene; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. bldpharm.com

Oxidation and Reduction Reactions

The formyl group can be readily oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing pathways to other important functionalized pyrazoles.

Oxidation: The aldehyde functionality can be converted to a carboxylic acid group. General methods for the oxidation of formyl groups on pyrazole rings are known in the literature, yielding the corresponding pyrazole-carboxylic acids. thermofisher.com This transformation creates a dicarboxylic acid derivative, which can be a precursor for further synthesis.

Reduction: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄). This reaction converts the aldehyde into a hydroxyl functional group, yielding products such as ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly efficient for building complex molecules. frontiersin.org Formyl pyrazoles are excellent substrates for well-known MCRs like the Biginelli and Hantzsch reactions.

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or their thio-analogs. wikipedia.orgresearchgate.net While specific examples with ethyl 5-formyl-1H-pyrazole-3-carboxylate are not detailed in the searched literature, aldehydes are a key component of this reaction. wikipedia.org

The Hantzsch pyridine (B92270) synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgchemtube3d.comorganic-chemistry.org This reaction provides a direct route to pyridine-functionalized pyrazoles.

Cyclocondensation Reactions to Form Fused Systems

The formyl group, often in concert with the adjacent ester or other functionalities on the pyrazole ring, can participate in cyclocondensation reactions to build fused heterocyclic systems. These reactions are crucial for the synthesis of medicinally important scaffolds like pyrazolopyrimidines. wikiwand.com

The general strategy involves reacting the formyl pyrazole with a reagent containing two nucleophilic sites, which can react with both the formyl group and another electrophilic center on the pyrazole ring (or a group derived from it) to close a new ring.

A prominent example of cyclocondensation is the synthesis of pyrazolo[4,3-d]pyrimidines. These fused systems can be constructed by reacting a suitably functionalized pyrazole with various reagents. For instance, pyrazolo[4,3-d]pyrimidine derivatives have been designed and synthesized for evaluation as potential therapeutic agents. wikipedia.org The synthesis often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrazole core, where the formyl group or a derivative thereof acts as a key electrophilic center for the cyclization step.

Formation of Pyrazolo[3,4-d]pyridazine Systems

The presence of adjacent formyl and ester groups on the pyrazole ring of this compound provides an ideal framework for the construction of fused bicyclic systems. One of the most significant applications is the synthesis of the pyrazolo[3,4-d]pyridazine core, a scaffold of interest in medicinal chemistry.

The reaction proceeds via a condensation reaction between the pyrazole derivative and a hydrazine (B178648). The formyl group readily reacts with one of the amino groups of hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second amino group of the hydrazine onto the ester carbonyl, followed by the elimination of ethanol (B145695), leading to the formation of the fused pyridazinone ring.

For instance, the reaction of ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates with hydrazine hydrate (B1144303) or methylhydrazine yields the corresponding 2-aryl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones. researchgate.net This cyclization provides a direct route to this important heterocyclic system.

Table 1: Synthesis of Pyrazolo[3,4-d]pyridazin-7-ones

| Starting Material | Reagent | Product | Reference |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate | Hydrazine | 2-Aryl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | researchgate.net |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate | Methylhydrazine | 2-Aryl-6-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | researchgate.net |

Transformations Involving the Ester Group

The ethyl ester at the C-3 position is amenable to various classical ester transformations, providing access to other important functional groups such as carboxylic acids, amides, hydrazides, and alcohols.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-formyl-1H-pyrazole-3-carboxylic acid. This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of an alkali hydroxide (B78521) like sodium hydroxide or lithium hydroxide, followed by acidification. researchgate.net Alkaline hydrolysis of similar ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates has been shown to afford the corresponding carboxylic acids in good yields. researchgate.net This hydrolysis unmasks a carboxylic acid function that can be used for further derivatization, such as in the formation of salts or for coupling reactions.

The ethyl ester group can be converted into amides or hydrazides through reaction with amines or hydrazine, respectively. The aminolysis of a similar compound, ethyl 5-methyl-1H-pyrazole-3-carboxylate, with methylamine (B109427) in methanol (B129727) has been demonstrated to produce the corresponding N-methyl-5-methyl-1H-pyrazole-3-carboxamide. mdpi.com This reaction is generally applicable and allows for the introduction of a wide variety of substituents by selecting the appropriate primary or secondary amine.

Similarly, reaction with hydrazine hydrate (H₂NNH₂) converts the ester into the corresponding hydrazide, 5-formyl-1H-pyrazole-3-carbohydrazide. This carbohydrazide (B1668358) is a key intermediate itself, particularly for the synthesis of other heterocyclic systems.

Table 2: Representative Ester Transformations

| Starting Ester | Reagent | Product Type | Reference |

| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Methylamine | Amide | mdpi.com |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate | Hydrazine | Hydrazide (intermediate) | researchgate.net |

The ester functionality can be reduced to a primary alcohol, yielding (5-formyl-1H-pyrazol-3-yl)methanol. This reduction can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent. Alternatively, milder and more chemoselective methods have been developed. Catalytic hydrosilylation using manganese(I) complexes, such as [MnBr(CO)₅] with a silane (B1218182) like phenylsilane (B129415) (PhSiH₃), provides an effective method for the reduction of esters to alcohols. nih.gov Another approach involves the use of sodium borohydride (NaBH₄) in combination with activating agents. organic-chemistry.org These methods offer pathways to the corresponding hydroxymethyl pyrazole, a useful synthon for further functionalization.

Reactions at Other Positions of the Pyrazole Ring

While the formyl and ester groups are the primary sites for derivatization, the pyrazole ring itself can participate in reactions, most notably after functionalization with a suitable leaving group.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. jocpr.com To make the pyrazole core of this compound amenable to such reactions, it must first be halogenated, typically at the C-4 position. The resulting 4-halo-pyrazole derivative can then be coupled with a variety of boronic acids or boronic esters.

The Suzuki-Miyaura coupling of pyrazole halides with aryl or heteroaryl boronic acids typically proceeds under mild conditions using a palladium catalyst, such as Pd(PPh₃)₄ or specialized palladium precatalysts, and a base like potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃). researchgate.netnih.gov These reactions allow for the introduction of diverse aryl or heteroaryl substituents onto the pyrazole ring, significantly expanding the molecular complexity and enabling the synthesis of libraries of compounds for various applications. nih.gov The efficiency of these couplings makes them a cornerstone in modern organic synthesis. thieme-connect.de

Table 3: Conditions for Suzuki-Miyaura Coupling of Pyrazole Derivatives

| Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Reference |

| Halo-pyrazoles | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | researchgate.net |

| Indazole/Pyrazole Chlorides | Aryl/Heteroaryl Boronic Acids | Palladium Precatalyst P1 | K₃PO₄ | Dioxane/Water | nih.gov |

| Pyrazole Boronic Ester | Pyrazole Boronic Ester (Homocoupling) | Pd(OAc)₂ | - | Air/Water | mdpi.com |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) analyses, offers a comprehensive map of the molecular structure of Ethyl 5-formyl-1H-pyrazole-3-carboxylate. While publicly available, detailed experimental spectra for this specific compound are not extensively documented in readily accessible scientific literature, the foundational principles of NMR allow for a theoretical understanding of its characterization.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present. The ethyl ester group would show a characteristic quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), arising from coupling with each other. The aldehydic proton (-CHO) would appear as a singlet at a significantly downfield chemical shift due to the deshielding effect of the adjacent carbonyl group. The proton on the pyrazole (B372694) ring (C4-H) would also present as a singlet. The NH proton of the pyrazole ring is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH (pyrazole) | Broad singlet | s | - |

| CHO (formyl) | Singlet | s | - |

| C4-H (pyrazole) | Singlet | s | - |

| -OCH2CH3 | Quartet | q | ~7.1 |

| -OCH2CH3 | Triplet | t | ~7.1 |

Note: The exact chemical shift values can vary depending on the solvent and the specific experimental conditions.

To unambiguously assign the proton signals and to understand the spatial relationships between protons, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would confirm the coupling between the methylene and methyl protons of the ethyl group. Nuclear Overhauser Effect (NOE) spectroscopy would be instrumental in confirming the proximity of the formyl proton to the C4-H on the pyrazole ring, thus solidifying the regiochemical assignment of the substituents.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

The ¹³C NMR spectrum of this compound will display distinct signals for each unique carbon atom. The carbonyl carbons of the ester and the aldehyde will appear at the most downfield shifts. The carbons of the pyrazole ring will have characteristic chemical shifts, influenced by the nitrogen atoms and the electron-withdrawing substituents. The ethyl group carbons will appear at the most upfield positions. In some cases, liquid-state ¹³C NMR spectra are referenced to the solvent peak, for instance, CDCl3 at 77.16 ppm. uchicago.edu

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~160-165 |

| C=O (aldehyde) | ~180-190 |

| C3 (pyrazole) | ~140-150 |

| C4 (pyrazole) | ~110-120 |

| C5 (pyrazole) | ~145-155 |

| -OCH2CH3 | ~60-65 |

| -OCH2CH3 | ~14-16 |

Note: The exact chemical shift values can vary depending on the solvent and the specific experimental conditions.

Nitrogen-15 NMR (¹⁵N NMR) Analysis

Nitrogen-15 NMR spectroscopy is a valuable tool for directly probing the electronic environment of the nitrogen atoms within the pyrazole ring. The two nitrogen atoms in the pyrazole ring of this compound are in different chemical environments (a pyridinic-type nitrogen and a pyrrolic-type nitrogen) and are expected to have distinct chemical shifts. This technique can provide crucial information about tautomerism and hydrogen bonding in the solid state or in solution.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to the vibrational modes of its functional groups. The spectrum is marked by the presence of a strong carbonyl (C=O) stretching vibration from the ester group, typically observed in the region of 1700-1730 cm⁻¹. Another distinct carbonyl stretch, corresponding to the formyl group (CHO), is also present. The N-H stretching vibration of the pyrazole ring is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the ethyl and pyrazole ring moieties, as well as C-N and C-C stretching and bending vibrations, contribute to the complexity of the fingerprint region of the spectrum.

A representative, though not exhaustive, list of expected IR absorption bands is provided in the table below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (pyrazole) |

| ~2980 | C-H stretch (aliphatic) |

| ~2870 | C-H stretch (aldehyde) |

| ~1720 | C=O stretch (ester) |

| ~1690 | C=O stretch (aldehyde) |

| ~1570 | C=N stretch (pyrazole ring) |

| ~1240 | C-O stretch (ester) |

Note: The exact positions of the peaks can vary based on the sample preparation method and the physical state of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 168.15 g/mol . nih.gov

The fragmentation of the molecule under electron ionization would likely proceed through several key pathways. Common fragmentation patterns for esters include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) or the entire ethoxycarbonyl group (-COOCH₂CH₃, m/z 73). The formyl group can also be lost as a radical (-CHO, m/z 29). Fragmentation of the pyrazole ring itself would lead to a series of smaller, characteristic ions. Analysis of the relative abundances of these fragment ions allows for the confirmation of the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

The ultraviolet-visible spectrum of this compound is expected to show absorption bands corresponding to the electronic transitions within the molecule. The pyrazole ring, being an aromatic heterocycle, will exhibit π-π* transitions. The presence of the carbonyl groups of the ester and formyl substituents, which are in conjugation with the pyrazole ring, will likely shift these absorption maxima to longer wavelengths (a bathochromic shift). The n-π* transitions of the carbonyl groups are also expected, though they are typically weaker in intensity. Specific absorption maxima (λ_max_) would need to be determined experimentally by dissolving the compound in a suitable transparent solvent and recording the spectrum.

X-ray Crystallography

In the solid state, the pyrazole ring of this compound is expected to be essentially planar. The ethyl ester and formyl groups will be attached to the C3 and C5 positions of the pyrazole ring, respectively. The conformation of the ethyl group and the orientation of the formyl group relative to the pyrazole ring will be determined by steric and electronic factors to minimize energy. The planarity of the molecule can be influenced by the packing forces within the crystal lattice.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for the study of electronic structures of many-body systems. It is instrumental in predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost.

Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For Ethyl 5-formyl-1H-pyrazole-3-carboxylate, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the global minimum on the potential energy surface. This process yields the optimized molecular structure, from which various geometric parameters such as bond lengths, bond angles, and dihedral angles can be extracted.

Studies on similar pyrazole (B372694) derivatives have demonstrated that DFT calculations can accurately predict molecular geometries that are in good agreement with experimental data from X-ray crystallography. bohrium.com For instance, a study on Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate showed that the optimized molecular structure from DFT calculations was consistent with that determined by X-ray diffraction analysis. bohrium.com Similarly, the geometry of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid was optimized using DFT, revealing a near-planar conformation. nih.gov It is expected that the pyrazole ring in this compound would also be largely planar.

Below is a hypothetical table of selected optimized geometrical parameters for this compound that would be obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | N1-N2 | 1.35 |

| C3-C4 | 1.42 | |

| C4-C5 | 1.38 | |

| C5-N1 | 1.36 | |

| C3-C(O)O | 1.48 | |

| C5-C(O)H | 1.45 | |

| Bond Angle | N1-N2-C3 | 110.5 |

| N2-C3-C4 | 105.0 | |

| C3-C4-C5 | 108.0 | |

| C4-C5-N1 | 106.5 | |

| C5-N1-N2 | 110.0 |

Electronic Properties and Frontier Orbitals

DFT calculations provide valuable information about the electronic properties of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be distributed over the pyrazole ring, while the LUMO may be localized on the electron-withdrawing formyl and carboxylate groups. Analysis of the frontier molecular orbitals helps in understanding the sites of electrophilic and nucleophilic attack.

Another important electronic property that can be calculated is the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is useful for predicting intermolecular interactions. In this compound, the oxygen atoms of the formyl and carboxylate groups are expected to be regions of negative electrostatic potential, while the hydrogen atom of the N-H bond in the pyrazole ring would be a region of positive potential.

A hypothetical table of calculated electronic properties for this compound is presented below.

| Property | Calculated Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.3 |

Reaction Mechanism Elucidation

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, transition states can be located and reaction pathways can be elucidated. For this compound, DFT could be used to study various reactions, such as the reactivity of the formyl group in condensation reactions or the hydrolysis of the ester group.

For example, in a hypothetical study of the reaction of this compound with a nucleophile, DFT could be used to calculate the activation energies for different possible reaction pathways, thus predicting the most likely product. This type of analysis has been applied to various heterocyclic systems to understand their reactivity and to design new synthetic routes.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

Ligand-Protein Interactions

Molecular docking studies of this compound with a specific protein target would reveal the key interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For instance, if this compound were to be docked into the active site of an enzyme, the formyl and carboxylate groups could act as hydrogen bond acceptors, while the N-H group of the pyrazole ring could act as a hydrogen bond donor. The pyrazole ring itself could engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues in the active site. Studies on other pyrazole derivatives have shown the importance of such interactions in binding to biological targets like carbonic anhydrase. nih.gov

A hypothetical table summarizing the potential interactions of this compound with a hypothetical protein active site is shown below.

| Interaction Type | Functional Group of Ligand | Amino Acid Residue of Protein |

| Hydrogen Bond (Acceptor) | Formyl oxygen | Tyr, Ser, Thr |

| Hydrogen Bond (Acceptor) | Carbonyl oxygen of ester | Lys, Arg |

| Hydrogen Bond (Donor) | Pyrazole N-H | Asp, Glu |

| Hydrophobic Interaction | Pyrazole ring | Leu, Val, Ile |

| π-π Stacking | Pyrazole ring | Phe, Tyr, Trp |

Binding Affinity Predictions

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to a protein. The binding affinity is typically expressed as a binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger binding. These predictions, while not always perfectly accurate, are very useful for ranking potential drug candidates and for prioritizing compounds for experimental testing.

The predicted binding affinity of this compound would depend on the specific protein target and the scoring function used. By comparing the predicted binding affinity of this compound with that of known inhibitors or substrates of the target protein, one can get an initial assessment of its potential biological activity. For example, docking studies of chalcone (B49325) derivatives with the enzyme DprE1 have shown binding affinities in the range of -7 to -9.5 kcal/mol. researchgate.net

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrazole derivatives, various 2D and 3D QSAR models have been developed to predict their efficacy against a range of biological targets, including enzymes and receptors implicated in cancer, inflammation, and metabolic diseases. nih.govneuroquantology.comresearchgate.net

In a typical QSAR study on pyrazole analogs, researchers synthesize a series of related compounds and test their biological activity. This data is then correlated with calculated molecular descriptors. These descriptors can be categorized into several types:

Topological descriptors: These describe the atomic connectivity within the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and dipole moment.

Steric descriptors: These account for the three-dimensional shape and size of the molecule.

Thermodynamic descriptors: These quantify properties like LogP (lipophilicity).

For instance, a 2D-QSAR study on a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents revealed the importance of specific structural features for their activity. tandfonline.com The developed model showed a strong correlation between the predicted and observed activities, highlighting the influence of descriptors like the count of certain atom types and structural fragments. tandfonline.com

Another study on pyrazolone (B3327878) derivatives as anti-inflammatory agents also successfully developed a predictive 2D-QSAR model. nih.gov Such models are invaluable for designing new, more potent compounds by suggesting modifications to the molecular structure that are likely to enhance biological activity. For this compound, a QSAR study would involve synthesizing derivatives with variations at the N1 position, the ethyl ester, and the formyl group to understand the structural requirements for a specific biological activity.

Below is an example of a data table that might be generated in a QSAR study of pyrazole derivatives, illustrating the types of descriptors and statistical parameters often reported.

| Model | r² | q² | pred_r² | Descriptors Influencing Activity |

| Model 1 | 0.8059 | 0.7621 | 0.7861 | SssCH₂count, SsFcount, chlorines count, SddsN (nitro) count, T_T_Cl_1, T_N_F_3, SssOE-index tandfonline.com |

| Model 2 | 0.9027 | - | - | Correlation between biological activity and various descriptors for pyrazole derivatives containing a thiourea (B124793) skeleton. researchgate.net |

Table 1: Example of Statistical Data from QSAR Models for Pyrazole Derivatives.

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based).

For pyrazole derivatives, pharmacophore modeling has been instrumental in understanding their interaction with various biological targets. A study on pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors successfully developed a pharmacophore model. nih.govresearchgate.netjuniperpublishers.com The best model consisted of four key features: one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic regions. nih.gov This model provides a clear 3D map of the features required for a molecule to bind effectively to the DPP-4 active site.

The development of such a model for this compound would involve identifying the key interaction points. The pyrazole ring itself can act as both a hydrogen bond donor (the N-H) and acceptor (the second nitrogen atom). The carbonyl groups of the ester and the aldehyde can act as hydrogen bond acceptors, while the ethyl group and the pyrazole ring can contribute to hydrophobic interactions.

A hypothetical pharmacophore model for a series of inhibitors based on the this compound scaffold might include the features outlined in the table below.

| Pharmacophoric Feature | Potential Corresponding Group on the Compound |

| Hydrogen Bond Donor | N-H of the pyrazole ring |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the ester, Carbonyl oxygen of the formyl group, N atom of the pyrazole ring |

| Hydrophobic Region | Ethyl group, Pyrazole ring |

| Aromatic Ring | Pyrazole ring |

Table 2: Potential Pharmacophoric Features of this compound.

These computational and theoretical approaches, namely QSAR and pharmacophore modeling, are invaluable for the rational design of novel and more potent therapeutic agents based on the pyrazole scaffold. By applying these methods to this compound and its derivatives, researchers can significantly accelerate the discovery of new drug candidates.

Applications in Advanced Organic Synthesis and Material Science

As Precursors for Complex Heterocyclic Architectures

The strategic disposition of the formyl and carboxylate groups on the pyrazole (B372694) scaffold makes ethyl 5-formyl-1H-pyrazole-3-carboxylate an ideal starting material for the construction of fused and polysubstituted heterocyclic systems. Pyrazole-containing compounds are of significant interest due to their wide range of biological activities and applications in materials science. mdpi.commdpi.com

The formyl group of this compound is a key functional handle for the annulation of additional rings onto the pyrazole core, leading to the formation of pyrazole-fused heterocyclic systems. These fused systems are prevalent in medicinal chemistry and materials science. A general strategy involves the condensation of the formyl group with a dinucleophile, followed by cyclization.

For instance, the reaction of a formylpyrazole with a compound containing an active methylene (B1212753) group and a nucleophilic group can lead to the formation of a new six-membered ring fused to the pyrazole. This approach is commonly used in the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with diverse biological activities. mdpi.comnih.gov The synthesis often proceeds through an initial Knoevenagel or Michael-type reaction at the formyl group, followed by an intramolecular cyclization. nih.gov

A representative reaction scheme for the synthesis of a pyrazolo-fused system is shown below:

Table 1: Representative Synthesis of a Pyrazolo-Fused System

| Reactant A | Reactant B | Conditions | Product |

|---|

This table represents a plausible synthetic route based on known reactivity patterns of formylpyrazoles.

This compound serves as a foundational scaffold for the synthesis of a variety of polysubstituted pyrazoles. The formyl group can be readily transformed into other functional groups, and the pyrazole ring can be N-substituted, allowing for the introduction of diverse substituents around the heterocyclic core.

The formyl group can undergo a range of chemical transformations, including:

Oxidation to a carboxylic acid.

Reduction to a hydroxymethyl group.

Condensation reactions with amines to form imines (Schiff bases).

Wittig and related olefination reactions to introduce carbon-carbon double bonds.

Knoevenagel condensation with active methylene compounds to form new C-C bonds. researchgate.netresearchgate.net

These transformations, coupled with the potential for N-alkylation or N-arylation of the pyrazole ring, provide access to a vast chemical space of polysubstituted pyrazoles with tailored electronic and steric properties. For example, Knoevenagel condensation of pyrazole-4-carbaldehydes with active methylene compounds is a well-established method for creating new C-C bonds and further functionalizing the pyrazole ring system. researchgate.net

Ligands in Transition Metal Catalysis

The pyrazole nucleus is a well-known and effective coordinating motif for a wide range of transition metals. doi.orgmorressier.com The presence of both a pyrazole ring and a formyl group in this compound allows for the design of versatile ligands for transition metal catalysis. The pyrazole nitrogen atoms can act as a coordination site, while the formyl group can be used to introduce additional donor atoms through condensation reactions, leading to multidentate ligands.

For example, condensation of the formyl group with a chiral amine can generate a chiral imine ligand. Such ligands can be used to create asymmetric catalysts for a variety of enantioselective transformations. The resulting metal complexes can find applications in various catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations.

Supramolecular Chemistry

The field of supramolecular chemistry focuses on the study of non-covalent interactions to construct large, well-defined molecular assemblies. doi.orgmdpi.com Pyrazole-based molecules are excellent candidates for building blocks in supramolecular chemistry due to their ability to form hydrogen bonds via the N-H group and to participate in π-π stacking interactions. doi.orgmdpi.com

This compound, with its multiple functional groups, can engage in a variety of non-covalent interactions, including:

Hydrogen bonding: The pyrazole N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the formyl and ester groups can act as hydrogen bond acceptors.

π-π stacking: The aromatic pyrazole ring can stack with other aromatic systems.

Coordination to metal ions: The pyrazole nitrogen atoms can coordinate to metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.com

These interactions can be exploited to direct the self-assembly of the molecule into higher-order structures such as dimers, chains, sheets, and three-dimensional networks. mdpi.com The resulting supramolecular architectures can have potential applications in areas such as gas storage, separation, and sensing.

Polymer Chemistry

Functionalized heterocyclic compounds like this compound can serve as monomers for the synthesis of novel polymers with tailored properties. The formyl group or a derivative thereof can be used as a polymerizable handle. For instance, the formyl group can be converted to a vinyl or an acrylate (B77674) group, which can then undergo polymerization.

The incorporation of the pyrazole moiety into a polymer backbone can impart desirable properties to the material, such as thermal stability, specific recognition capabilities, and the ability to coordinate with metal ions. The development of polymers from functional monomers is a key area in materials science, with applications in drug delivery, coatings, and electronics. cmu.edu The supramolecular polymerization of pyrazole-based motifs has also been explored, demonstrating the potential for creating dynamic and responsive materials. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Malononitrile (B47326) |

Biological and Pharmaceutical Relevance Excluding Dosage/administration

Anticancer Activity

The pyrazole (B372694) scaffold is a prominent feature in many anticancer agents due to its ability to interact with various biological targets crucial for cancer cell proliferation and survival. nih.gov Derivatives of ethyl 5-formyl-1H-pyrazole-3-carboxylate have been investigated for their potential as new chemotherapeutic agents.

Research into pyrazole-5-carboxamide derivatives, which can be synthesized from ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, has shown promising cytotoxic profiles against several cancer cell lines. mdpi.comnih.gov In one study, a series of novel pyrazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against six different cancer cell lines. mdpi.com The majority of these compounds demonstrated significant cytotoxicity when compared to the standard drug, doxorubicin. mdpi.com

Furthermore, 5-aminopyrazole derivatives have been designed and synthesized to explore their structure-activity relationships as anti-proliferative agents. researchgate.net Certain analogues in this class emerged as promising candidates, effectively inhibiting the growth of specific cancer cell lines. researchgate.net This highlights the importance of the pyrazole core in developing new compounds that can interfere with tumorigenesis. researchgate.net While direct studies on the anticancer activity of this compound are not extensively documented, the potent activity of its close derivatives underscores the therapeutic potential of this chemical class.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound Class | Key Findings | Reference |

| Pyrazole-5-carboxamides | Showed promising cytotoxicity profiles against six cancer cell lines, comparable to doxorubicin. | mdpi.comnih.gov |

| 5-Aminopyrazoles | Certain derivatives demonstrated significant inhibition of cancer cell growth. | researchgate.net |

| 1,4-Benzoxazine-pyrazole hybrids | Compounds 22 and 23 showed potent cytotoxicity with IC50 values from 2.82 to 6.28 µM against MCF7, A549, HeLa, and PC3 cell lines. | nih.gov |

Anti-inflammatory Activity

Inflammation is a key factor in the pathogenesis of numerous chronic diseases, making the development of effective anti-inflammatory agents a critical area of research. japsonline.com Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a well-known example.

A series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated for their anti-inflammatory activity using a carrageenan-induced rat paw edema model. meddocsonline.org The study revealed that compounds with specific substitutions on the pyrazole ring exhibited significant anti-inflammatory effects. meddocsonline.org In particular, Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate showed notable activity, suggesting that the substitution pattern on the pyrazole scaffold plays a crucial role in enhancing anti-inflammatory potential. meddocsonline.org

Another study focused on novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates, which demonstrated significant analgesic and anti-inflammatory activities. researchgate.net Certain compounds in this series exhibited these effects at a low dose and showed a reduced ulcerogenic index compared to the standard drug, diclofenac (B195802) sodium. researchgate.net This indicates a favorable gastrointestinal safety profile. The development of 1,5-diaryl pyrazole derivatives has also yielded compounds with dual anti-inflammatory and anticancer activities. japsonline.com

Table 2: Anti-inflammatory Activity of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

| Compound | Substitution | Activity | Reference |

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 3,4-dimethoxyphenyl | Significant anti-inflammatory activity | meddocsonline.org |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 2,3-dimethoxyphenyl | Significant anti-inflammatory activity | meddocsonline.org |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.

Antibacterial Activity

Derivatives of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have been designed and synthesized as a new class of antimicrobial agents. ingentaconnect.com These compounds have been tested against a panel of Gram-positive and Gram-negative bacteria. ingentaconnect.com

In one such study, a series of pyrazole derivatives were screened for their antibacterial properties against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Several compounds, including those with specific substitutions, demonstrated excellent antibacterial activity against all tested strains, in some cases comparable to the standard drug ceftriaxone. Another study on 1,3,5-trisubstituted pyrazole derivatives also reported mild to good activity against various Gram-positive and Gram-negative bacteria.

Specifically, Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate was found to be nearly as active as ampicillin (B1664943) against E. coli and P. aeruginosa. ingentaconnect.com This highlights the potential of these derivatives as effective antibacterial agents.

Table 3: Antibacterial Activity of Selected Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylate Derivatives

| Compound | Bacterial Strain | MIC (µmol/mL) | Reference Drug (Ampicillin) MIC (µmol/mL) | Reference |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Escherichia coli | 0.038 | 0.033 | ingentaconnect.com |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Pseudomonas aeruginosa | 0.067 | 0.067 | ingentaconnect.com |

Antifungal Activity

In addition to their antibacterial properties, pyrazole derivatives have shown significant potential as antifungal agents. A series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were assayed for their activity against fungal organisms such as Candida albicans, C. parapsilosis, and C. tropicalis. ingentaconnect.com

One standout compound, Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, exhibited greater activity against C. parapsilosis than the reference drug fluconazole. ingentaconnect.com Further research into pyrazole carboxamides and isoxazolol pyrazole carboxylates has identified derivatives with notable antifungal activity against various phytopathogenic fungi. For instance, the isoxazole (B147169) pyrazole carboxylate 7ai showed significant activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL.

Table 4: Antifungal Activity of Selected Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylate Derivatives

| Compound | Fungal Strain | MIC (µmol/mL) | Reference Drug (Fluconazole) MIC (µmol/mL) | Reference |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | Candida parapsilosis | 0.015 | 0.020 | ingentaconnect.com |

Antiviral Activity

The versatility of the pyrazole scaffold extends to the development of antiviral agents. Research has shown that pyrazole derivatives can be effective against a range of viruses. A series of 4-substituted pyrazole derivatives, synthesized by reacting 5-chloro-4-formyl-3-methyl-1-phenylpyrazole with various nucleophiles, were evaluated for their antiviral efficacy against the Newcastle disease virus (NDV).

The study found that several derivatives provided significant protection against NDV, with a hydrazone derivative achieving 100% protection. In another study, hydroxyquinoline-pyrazole candidates were investigated as antiviral agents against several coronaviruses, including SARS-CoV-2 and MERS-CoV. The results revealed promising antiviral activity, with the compounds showing potent inhibition of SARS-CoV-2 at low concentrations. These findings underscore the potential of pyrazole derivatives as broad-spectrum antiviral agents.

Antibiofilm Activity

Bacterial biofilms are a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Disrupting biofilm formation is a key strategy in combating persistent infections. Pyrazole derivatives have shown promise in this area.

A study on N-phenyl-1H-pyrazole-4-carboxamide derivatives, which are structurally related to the ethyl carboxylate counterparts, investigated their ability to reduce biofilm formation in several Staphylococcus aureus strains. The results showed that these compounds were able to inhibit biofilm formation to varying degrees. Specifically, 1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide was identified as a potent inhibitor of biofilm formation, with IC50 values ranging from 2.3 to 32 μM against three different S. aureus strains.

Another study on novel pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives demonstrated significant antibacterial and antibiofilm activities against multidrug-resistant clinical isolates. meddocsonline.org Five of the synthesized compounds showed strong biofilm disruption against both S. aureus and P. aeruginosa. meddocsonline.org These findings indicate that pyrazole-based compounds are promising candidates for the development of new anti-virulence agents that target biofilm formation.

Antioxidant Activity

The potential for pyrazole derivatives to act as antioxidants has been a subject of considerable research. These compounds are explored for their ability to counteract oxidative stress, a key factor in the pathogenesis of various diseases. nih.gov Studies on N-formyl pyrazolines, which share a structural relationship with the target compound, have indicated promising antioxidant properties. nih.gov Furthermore, computational studies on pyrazole and pyrazolone (B3327878) derivatives have supported their potential as antioxidant agents. nih.gov

However, specific studies detailing the antioxidant activity of this compound are not extensively available in the current body of scientific literature. Research on related thienyl-pyrazoles has demonstrated significant DPPH and hydroxyl radical scavenging activities, suggesting that the pyrazole core is a viable pharmacophore for antioxidant effects. nih.gov The antioxidant potential of these related compounds often stems from their ability to donate a hydrogen atom or a single electron to neutralize free radicals.

Enzyme Inhibition (e.g., COX-2, Alpha-Amylase, LOX)

The inhibition of enzymes such as cyclooxygenase-2 (COX-2), alpha-amylase, and lipoxygenase (LOX) is a key mechanism for various therapeutic effects, including anti-inflammatory and antidiabetic actions.

COX-2 Inhibition: The pyrazole scaffold is famously present in the selective COX-2 inhibitor, Celecoxib. This has spurred extensive research into other pyrazole derivatives as potential anti-inflammatory agents. nih.gov Studies on a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have shown significant anti-inflammatory activity, which is often linked to COX-2 inhibition. For instance, compounds with dimethoxyphenyl substitutions at the 5-position have demonstrated notable anti-inflammatory effects in animal models. nih.gov While this suggests that the ethyl 1H-pyrazole-3-carboxylate framework is conducive to COX-2 inhibition, specific inhibitory data for the 5-formyl derivative is not readily found.

Alpha-Amylase Inhibition: Inhibition of α-amylase is a therapeutic strategy for managing type 2 diabetes by slowing down carbohydrate digestion. While there is a growing interest in pyrazole-based α-amylase inhibitors, specific studies on this compound are limited. Research on other pyrazole derivatives has shown their potential to inhibit this enzyme, indicating a possible avenue for investigation for the title compound.

LOX Inhibition: Lipoxygenase (LOX) enzymes are involved in the inflammatory pathway, and their inhibition is a target for anti-inflammatory drug development. Research into 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives has shown potent 15-lipoxygenase (15-LOX) inhibitory activity, highlighting the potential of the pyrazole nucleus in this area. researchgate.net However, direct studies on the LOX inhibitory effects of this compound are not currently available.

Other Pharmacological Activities

Antidiabetic Activity

The management of diabetes is a critical area of pharmaceutical research, and pyrazole derivatives have emerged as a promising class of compounds. Their antidiabetic potential is often attributed to the inhibition of enzymes like α-amylase and α-glucosidase, or through other mechanisms. While the general class of pyrazoles is being investigated for antidiabetic properties, specific in-vivo or in-vitro antidiabetic studies on this compound are not well-documented in the available literature.

Analgesic Properties

The analgesic effects of pyrazole derivatives are well-established, with some compounds having been used clinically for pain relief. Research on novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates, which are structurally related to the title compound, has demonstrated significant analgesic activities in preclinical models. These findings suggest that the pyrazole carboxylate scaffold is a promising template for the development of new analgesic agents. However, specific studies focusing on the analgesic properties of this compound are lacking.

Anticonvulsant Activity

The central nervous system effects of pyrazoles have been an area of active investigation, with many derivatives showing potential as anticonvulsant agents. Studies on various substituted pyrazoles have revealed significant protection against chemically and electrically induced seizures in animal models. researchgate.net For instance, certain pyrazolone derivatives have shown remarkable protective effects against pentylenetetrazole (PTZ)-induced clonic seizures. researchgate.net Despite the known anticonvulsant potential within the pyrazole family, specific research evaluating this compound for this activity is not currently available.

Antiparkinsonian Properties

The neuroprotective effects of pyrazole derivatives are being explored for potential applications in neurodegenerative diseases like Parkinson's disease. Research on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives has indicated potential antiparkinsonian activity. researchgate.net However, there is a notable absence of specific studies investigating the antiparkinsonian properties of this compound in the current scientific literature.

Neuroprotective Properties

The pyrazole scaffold is a promising framework for the development of agents targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govresearchgate.netyoutube.com Its inherent ability to act as both a hydrogen-bond donor and acceptor allows for significant interaction with biological targets. nih.gov Research has demonstrated that various pyrazole derivatives possess neuroprotective capabilities through multiple mechanisms, including the inhibition of key enzymes and the reduction of cellular stress. ijper.orgbohrium.com

Recent studies have highlighted the potential of pyrazole derivatives in mitigating the pathological hallmarks of Alzheimer's disease. For instance, certain 2,5-substituted pyrazolone derivatives have been shown to protect neuronal cells from damage induced by β-amyloid peptides, a key factor in the development of Alzheimer's. ijper.org In preclinical models using SH-SY5Y human neuroblastoma cells, specific pyrazolone compounds demonstrated significant neuroprotective effects by inhibiting apoptosis (programmed cell death) triggered by Aβ₂₅₋₃₅ toxicity. ijper.org

Table 1: Neuroprotective Activity of Selected Pyrazolone Derivatives against Aβ₂₅₋₃₅-induced Toxicity in SH-SY5Y Cells

| Compound | Binding Score (k/cal) | Neuroprotective Effect |

|---|---|---|

| C5 | -8.4 | Significantly reduced Aβ₂₅₋₃₅-induced toxicity and inhibited apoptosis. ijper.org |

| C8 | -8.4 | Significantly reduced Aβ₂₅₋₃₅-induced toxicity and inhibited apoptosis. ijper.org |